molecular formula C3H5N3S B11746552 1,2,5-Thiadiazole-3-methanamine

1,2,5-Thiadiazole-3-methanamine

Cat. No.: B11746552
M. Wt: 115.16 g/mol
InChI Key: JAFIKRFBSSSNKS-UHFFFAOYSA-N
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Description

(1,2,5-Thiadiazol-3-yl)methanamine is a heterocyclic organic compound containing a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,5-Thiadiazol-3-yl)methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with suitable aldehydes or ketones, followed by subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of (1,2,5-Thiadiazol-3-yl)methanamine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(1,2,5-Thiadiazol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the thiadiazole ring .

Scientific Research Applications

(1,2,5-Thiadiazol-3-yl)methanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,2,5-Thiadiazol-3-yl)methanamine is unique due to its specific ring structure and the presence of an amine group, which allows for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry set it apart from other thiadiazole derivatives .

Properties

Molecular Formula

C3H5N3S

Molecular Weight

115.16 g/mol

IUPAC Name

1,2,5-thiadiazol-3-ylmethanamine

InChI

InChI=1S/C3H5N3S/c4-1-3-2-5-7-6-3/h2H,1,4H2

InChI Key

JAFIKRFBSSSNKS-UHFFFAOYSA-N

Canonical SMILES

C1=NSN=C1CN

Origin of Product

United States

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